molecular formula C11H11BrO B8128456 1-Bromo-2-ethynyl-4-isopropoxybenzene

1-Bromo-2-ethynyl-4-isopropoxybenzene

Cat. No.: B8128456
M. Wt: 239.11 g/mol
InChI Key: PVHRBJCEDVRVBI-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4-isopropoxybenzene is an organic compound with the molecular formula C11H11BrO. It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and an isopropoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethynyl-4-isopropoxybenzene can be synthesized through several methods, including:

    Sonogashira Coupling Reaction: This method involves the coupling of a bromoarene with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Electrophilic Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethynyl-4-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Used in Sonogashira coupling reactions.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products

    Substituted Benzene Derivatives: Formed through substitution reactions.

    Carbonyl Compounds: Formed through oxidation reactions.

    Alkanes: Formed through reduction reactions.

Scientific Research Applications

1-Bromo-2-ethynyl-4-isopropoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4-isopropoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo substitution reactions, while the ethynyl group can participate in coupling reactions. These reactions allow the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-ethynyl-4-isopropoxybenzene is unique due to the presence of both an ethynyl group and an isopropoxy group on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions, making it valuable in organic synthesis and research applications.

Properties

IUPAC Name

1-bromo-2-ethynyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-4-9-7-10(13-8(2)3)5-6-11(9)12/h1,5-8H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHRBJCEDVRVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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